N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide
Description
N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tetrazole moiety, and an acetamide group
Properties
IUPAC Name |
N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O/c1-16(2)12(19)8-10-4-6-18(7-5-10)9-11-13-14-15-17(11)3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNNUJZHYKUJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCC(CC2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tetrazole moiety. The final step involves the formation of the acetamide group through a reaction with dimethylamine.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
Tetrazole Introduction: The tetrazole moiety is introduced via a cycloaddition reaction between an azide and a nitrile compound.
Acetamide Formation: The final step involves the reaction of the intermediate compound with dimethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The tetrazole moiety is known to interact with biological targets, potentially influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N,N-dimethyl-2-[1-(1H-tetrazol-5-yl)methyl]piperidin-4-yl]acetamide
- **N,N-dimethyl-2-[1-(1-methyltetrazol-5-yl)ethyl]piperidin-4-yl]acetamide
Uniqueness
N,N-dimethyl-2-[1-[(1-methyltetrazol-5-yl)methyl]piperidin-4-yl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, tetrazole moiety, and acetamide group makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
